molecular formula C23H29N3O4 B2596149 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894001-37-7

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2596149
CAS No.: 894001-37-7
M. Wt: 411.502
InChI Key: PVBVHBSBDYSSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic indole-acetamide derivative characterized by a unique structural framework. The compound features an indole core substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a tetrahydrofuran-2-ylmethyl substituent. The azepane (7-membered saturated nitrogen ring) and tetrahydrofuran (oxygen-containing 5-membered ring) groups confer distinct stereoelectronic properties, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21(25-11-5-1-2-6-12-25)16-26-15-19(18-9-3-4-10-20(18)26)22(28)23(29)24-14-17-8-7-13-30-17/h3-4,9-10,15,17H,1-2,5-8,11-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVHBSBDYSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: Starting from a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Azepane Ring: The azepane ring is incorporated via nucleophilic substitution or ring-closing reactions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is added through etherification or other suitable coupling reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties and reactivity.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole core may bind to certain receptors or enzymes, modulating their activity. The azepane ring and tetrahydrofuran moiety could enhance the compound’s binding affinity and specificity, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and structurally related indole-acetamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Azepane, tetrahydrofuran-2-ylmethyl ~457.5 (estimated) Combines a 7-membered azepane with a 5-membered oxygenated ring; potential for dual H-bonding
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepane, 4-chlorophenyl, thioether linkage 467.58 Sulfur atom enhances lipophilicity; chlorophenyl may improve target affinity
N-(2-methylphenyl)-2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Azepane, 2-methylphenyl, sulfonyl group 467.58 Sulfonyl group increases metabolic stability; methylphenyl for steric bulk
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxo-N-substituted acetamides (5a–y) Adamantane, diverse N-substituents (e.g., aryl, alkyl) 400–550 Adamantane enhances hydrophobicity and membrane penetration
2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide Hydrazine linker, 2-methylphenyl 336.37 Conjugated hydrazine moiety may confer redox activity or metal chelation
N-(2-(1H-indol-3-yl)ethyl)-N-(2-(cyclohexylamino)-1-aryl-2-oxoethyl)but-2-ynamide derivatives Cyclohexylamine, aryl groups, alkyne spacer 420–510 Alkyne spacer enables click chemistry; cyclohexyl for conformational rigidity

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N3O5C_{27}H_{29}N_{3}O_{5} with a molecular weight of approximately 475.545 g/mol. The structure features an indole ring, an azepan moiety, and a tetrahydrofuran group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC27H29N3O5
Molecular Weight475.545 g/mol
LogP4.4932
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area42.894

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes or signal transduction.
  • Receptor Modulation: It could interact with specific receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, research on related indole derivatives has shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study involving indole-based compounds demonstrated that they could induce apoptosis in cancer cell lines such as HeLa and BxPC-3. The mechanism was linked to the modulation of apoptotic pathways and the induction of cytoplasmic vacuolization, which is a precursor to apoptosis .

Antimicrobial Activity

Compounds containing indole structures are also known for their antimicrobial properties. Research has shown that similar indole derivatives can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (μM)Reference
Indole Derivative AAnticancer0.6
Indole Derivative BAntimicrobial10
2-(1-(2-(azepan-1-yl)...Potentially AnticancerNot Yet TestedCurrent Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.